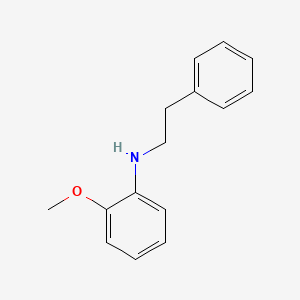

2-Methoxy-N-phenethylaniline

Description

Structure

3D Structure

Properties

CAS No. |

32820-09-0 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-methoxy-N-(2-phenylethyl)aniline |

InChI |

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)16-12-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

InChI Key |

NPYZWCJWEQYWEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 Methoxy N Phenethylaniline

Direct Synthesis Approaches

Direct synthesis approaches offer a more convergent and often more efficient route to 2-Methoxy-N-phenethylaniline by forming the target molecule in a single or two-step sequence from readily available starting materials.

Reductive Amination Protocols for N-Phenethylaniline Derivatives

Reductive amination is a widely utilized and efficient method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine from the condensation of an amine (2-methoxyaniline) and a carbonyl compound (phenylacetaldehyde), followed by in-situ reduction to the desired amine.

The reaction typically proceeds by mixing 2-methoxyaniline with phenylacetaldehyde to form the corresponding imine, which is then reduced without isolation. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent is often dictated by the pH of the reaction medium and the sensitivity of other functional groups present in the substrates. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favorable.

More contemporary methods have explored the use of amine-boranes as reducing agents in solvent-free conditions, presenting a greener alternative. For example, a protocol involving trimethyl borate as a catalyst with ammonia-borane has been shown to be effective for the synthesis of N-benzyl-2-methoxyaniline, a close analog of the target compound. purdue.edu Catalytic transfer hydrogenation using a heterogeneous catalyst, such as copper, in the presence of a hydrogen donor like isopropanol, also provides a viable route. researchgate.net

Table 1: Representative Conditions for Reductive Amination

| Amine | Carbonyl | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methoxyaniline | Phenylacetaldehyde | NaBH₃CN | - | Methanol | Room Temp. | High | General Procedure sigmaaldrich.com |

| 2-Methoxyaniline | Phenylacetaldehyde | H₂ | Copper | Isopropanol | 80-120 | High | General Procedure researchgate.net |

| 2-Methoxyaniline | Phenylacetaldehyde | Phenylsilane | Dibutyltin dichloride | - | Room Temp. | Good | General Procedure organic-chemistry.orgnih.gov |

| Aniline (B41778) | p-Methoxy-acetophenone | H₂ | Copper | - | 100-150 | >95 | researchgate.net |

Amidation-Reduction Sequences for the Phenethyl Linkage

A two-step amidation-reduction sequence provides a reliable, albeit less direct, route to 2-Methoxy-N-phenethylaniline. This methodology involves the initial formation of an amide bond followed by its reduction to the corresponding amine.

The first step is the acylation of 2-methoxyaniline with a phenylacetic acid derivative, typically phenylacetyl chloride or phenylacetic acid activated with a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), to form N-(2-methoxyphenyl)-2-phenylacetamide. This reaction is generally high-yielding and proceeds under mild conditions. orgsyn.orgnih.govrsc.orgresearchgate.net

The subsequent reduction of the resulting amide is the more challenging step. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required to reduce the stable amide functionality. These reagents necessitate anhydrous conditions and careful handling. The reduction of the carbonyl group within the amide linkage yields the desired N-phenethyl moiety.

Table 2: Two-Step Amidation-Reduction Sequence

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |

| Amidation | 2-Methoxyaniline | Phenylacetyl chloride | Base (e.g., pyridine), CH₂Cl₂ | N-(2-methoxyphenyl)-2-phenylacetamide | 82-86 | General Procedure orgsyn.org |

| Reduction | N-(2-methoxyphenyl)-2-phenylacetamide | LiAlH₄ | Anhydrous THF, reflux | 2-Methoxy-N-phenethylaniline | High | General Procedure mdpi.com |

Palladium-Catalyzed C-N Coupling Reactions in Aniline Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or pseudohalides. rsc.orgnih.govrug.nl While typically employed for N-arylation, modifications of this reaction can be utilized for N-alkylation.

In the context of synthesizing 2-Methoxy-N-phenethylaniline, this would involve the reaction of 2-methoxyaniline with a phenethyl halide (e.g., phenethyl bromide) or a phenethyl triflate. The catalytic system generally consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like XPhos, RuPhos, or t-BuXPhos. A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also required to facilitate the reaction. nih.govchemrxiv.org These reactions are often carried out in non-polar aprotic solvents like toluene or dioxane at elevated temperatures. Recent advancements have focused on developing more active and stable catalyst systems that allow for milder reaction conditions and broader substrate scope. rsc.orgchemrxiv.orgmdma.chchemrxiv.orgsci-hub.seresearchgate.net

Table 3: Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Type)

| Amine | Alkylating Agent | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methoxyaniline | Phenethyl bromide | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 | Good to High | General Conditions sci-hub.se |

| Secondary Amines | Aryl Halides | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 | High | nih.gov |

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms C-N bonds, typically between an amine and a boronic acid. wikipedia.orgorganic-chemistry.org This reaction offers the advantage of often being performed under milder conditions, sometimes at room temperature and open to the air, compared to palladium-catalyzed methods. organic-chemistry.org

For the synthesis of 2-Methoxy-N-phenethylaniline, this would involve the coupling of 2-methoxyaniline with a phenethylboronic acid or its corresponding ester. The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), often in the presence of a base like pyridine or triethylamine. The mechanism is believed to involve a copper(III) intermediate. wikipedia.org While traditionally used for N-arylation, its application has been extended to N-alkylation with certain alkylboronic esters. nih.govnih.govresearchgate.net

Table 4: Chan-Lam Coupling Reaction Parameters

| Amine | Boronic Acid/Ester | Copper Source | Ligand/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline Derivatives | Aryl boronic acids | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | High | wikipedia.orgorganic-chemistry.org |

| 2-Nitroimidazole | Phenylboronic acid | Cu(OTf)₂ | 4,5-diazafluoren-9-one / K₂CO₃ | Methanol | Room Temp. | High | rug.nlnih.gov |

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, modern advancements have led to the development of catalytic systems that operate under milder conditions.

The synthesis of 2-Methoxy-N-phenethylaniline via an Ullmann-type reaction would involve the coupling of 2-methoxyaniline with a phenethyl halide. Modern protocols often employ a copper(I) salt, such as CuI, in the presence of a ligand (e.g., a diamine or an amino acid) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. researchgate.netmdpi.com There are also examples of palladium/copper co-catalyzed Ullmann-type N-arylations of anilines. rsc.orgnih.gov

Table 5: Ullmann-Type N-Alkylation Conditions

| Amine | Alkylating Agent | Copper Source | Ligand/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methoxyaniline | Phenethyl bromide | CuI | Diamine / K₂CO₃ | DMF | 100-150 | Moderate to Good | General Conditions researchgate.net |

| Aniline | Aryl Halides | CuO-Nanoparticles / KOH | - | DMAc | Room Temp. | Good | mdpi.com |

Other Transition-Metal Catalyzed Amination Strategies

Beyond palladium and copper, other transition metals such as nickel and iron have emerged as effective catalysts for C-N cross-coupling reactions, often offering advantages in terms of cost and reactivity.

Nickel-catalyzed amination has gained significant attention as a more economical alternative to palladium catalysis. Nickel complexes can catalyze the amination of aryl chlorides, sulfamates, and thioethers. nih.govnih.gov For the synthesis of 2-Methoxy-N-phenethylaniline, a nickel catalyst, often in conjunction with an N-heterocyclic carbene (NHC) or phosphine ligand, could be used to couple 2-methoxyaniline with a phenethyl electrophile. These reactions are typically performed in solvents like 2-methyl-THF, which is considered a greener alternative to dioxane or toluene. nih.govnih.govresearchgate.net

Iron-catalyzed amination represents an even more sustainable approach due to the high abundance and low toxicity of iron. nih.gov Recent developments have shown that iron salts can catalyze the amination of arenes. While still an emerging field, iron-catalyzed C-H amination or cross-coupling reactions could potentially be adapted for the synthesis of N-alkylanilines.

Table 6: Nickel and Iron-Catalyzed Amination Approaches

| Amine | Electrophile | Metal Catalyst | Ligand/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nickel | |||||||

| Various Amines | Aryl Chlorides/Sulfamates | NiCl₂(DME) | NHC / NaOtBu | 2-Methyl-THF | 80 | Good to High | nih.govnih.gov |

| Iron | |||||||

| Anilines | Arenes | FeSO₄·7H₂O | - | HFIP | 40 | Moderate to Good | General Procedure nih.gov |

Synthesis via Precursor Functionalization

The construction of the target molecule is achieved by reacting appropriately functionalized precursors representing the aniline and phenethyl components. The choice of strategy often depends on the availability of starting materials, desired scale, and reaction conditions.

A common and direct approach involves the reaction of 2-methoxyaniline with a phenethyl electrophile. One of the most powerful methods for forming C-N bonds in modern organic synthesis is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides. wikipedia.org In a typical procedure, 2-methoxyaniline could be coupled with a phenethyl halide, such as phenethyl bromide, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of specialized ligands has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. rug.nl

Another prominent strategy is reductive amination. This method involves the reaction of 2-methoxyaniline with phenylacetaldehyde. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired secondary amine. labflow.comarkat-usa.org A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being common choices due to their selectivity and mildness. nih.gov This one-pot procedure is highly efficient for forming carbon-nitrogen bonds. arkat-usa.org

| Reaction | Reactants | Key Reagents | General Conditions |

| Buchwald-Hartwig Amination | 2-Methoxyaniline, Phenethyl Halide | Palladium Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Inert atmosphere, organic solvent (e.g., Toluene), elevated temperature |

| Reductive Amination | 2-Methoxyaniline, Phenylacetaldehyde | Reducing Agent (e.g., NaBH4, NaBH(OAc)3), Acid catalyst (optional) | Organic solvent (e.g., Methanol, Dichloromethane), room temperature |

This table presents generalized conditions and reagents. Specific protocols may vary based on detailed experimental procedures.

Complementary to the strategies starting with 2-methoxyaniline, synthetic routes can also be designed around the functionalization of a phenethyl precursor. For instance, phenethylamine can be reacted with a functionalized 2-methoxybenzene derivative.

A classical approach is the nucleophilic substitution of a phenethyl halide with 2-methoxyaniline. This direct alkylation is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The efficiency of this reaction can be influenced by the nature of the leaving group on the phenethyl moiety and the reaction conditions.

Reductive amination can also be initiated from the phenethylamine side. In this case, phenethylamine is reacted with 2-methoxybenzaldehyde. The resulting imine is subsequently reduced to yield 2-Methoxy-N-phenethylaniline. This approach is analogous to the one described in 2.2.1, simply reversing the roles of the amine and carbonyl precursors. This flexibility allows for the selection of the most readily available or cost-effective starting materials. mdpi.comresearchgate.net The synthesis of fentanyl and its analogs often employs similar reductive amination steps, highlighting the robustness of this methodology. nih.gov

| Reaction | Reactants | Key Reagents | General Conditions |

| Nucleophilic Alkylation | 2-Methoxyaniline, Phenethyl Halide | Base (e.g., K2CO3, Et3N) | Polar aprotic solvent (e.g., DMF, Acetonitrile), elevated temperature |

| Reductive Amination | Phenethylamine, 2-Methoxybenzaldehyde | Reducing Agent (e.g., NaBH4, H2/Catalyst) | Organic solvent (e.g., Methanol, Ethanol), room temperature |

This table presents generalized conditions and reagents. Specific protocols may vary based on detailed experimental procedures.

Green Chemistry Principles in the Synthesis of 2-Methoxy-N-phenethylaniline

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. doaj.orgejcmpr.com In the context of synthesizing 2-Methoxy-N-phenethylaniline, several strategies can be employed to enhance the environmental sustainability of the process.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like toluene or 1,4-dioxane, often used in Buchwald-Hartwig aminations, with more environmentally benign alternatives such as water, ethanol, or bio-derived solvents. researchgate.net

Catalysis: Employing catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions, reduces the need for stoichiometric reagents and minimizes waste. acsgcipr.orgmdpi.com The use of heterogeneous catalysts that can be easily recovered and recycled further enhances the green credentials of the synthesis.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. mdpi.comrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, is a highly atom-economical reaction. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, where possible, eliminates solvent waste entirely. mdpi.com

| Green Chemistry Principle | Application to Synthesis | Example |

| Safer Solvents | Replacing traditional organic solvents with water or bio-based alternatives. | Performing reductive amination in an aqueous medium. researchgate.net |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Employing a recyclable copper catalyst for C-N bond formation. acsgcipr.org |

| Energy Efficiency | Using microwave irradiation to accelerate reactions. | Microwave-assisted Buchwald-Hartwig amination to reduce reaction time from hours to minutes. mdpi.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | One-pot reductive amination where the only major byproduct is water. arkat-usa.org |

Stereoselective Synthesis of Chiral Analogues of N-Phenethylanilines

The synthesis of chiral analogues of N-phenethylanilines, where a stereocenter is present on the phenethyl backbone, requires stereoselective methods. Such compounds are of interest in medicinal chemistry, where enantiomeric purity is often crucial for biological activity. mdpi.com

Asymmetric synthesis of these chiral amines can be achieved through several strategies. One approach involves the use of a chiral auxiliary. A chiral amine, such as (R)- or (S)-α-phenylethylamine, can be used as a starting material to introduce stereochemistry, which then directs subsequent bond formations before being cleaved. mdpi.com

Another powerful method is asymmetric catalysis. This can involve the enantioselective reduction of an imine precursor. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can hydrogenate the C=N bond with high enantioselectivity, producing one enantiomer of the amine in excess. nih.gov Biocatalysis, using enzymes such as imine reductases or transaminases, offers another highly selective and green alternative for producing chiral amines. nih.gov

Furthermore, stereoselective methods can be applied to create quaternary stereocenters. For example, nickel-catalyzed asymmetric cyclization reactions have been developed to synthesize chiral chromans, demonstrating the potential for creating complex chiral architectures that could be adapted for N-phenethylaniline analogues. chemrxiv.orgchemrxiv.org

| Stereoselective Method | Description | Key Components |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | (R)- or (S)-α-phenylethylamine |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral metal-ligand complexes (e.g., Ru-BINAP), organocatalysts |

| Biocatalysis | Enzymes are used to catalyze reactions with high stereoselectivity. | Imine reductases, transaminases |

Chemical Reactivity and Advanced Transformations of 2 Methoxy N Phenethylaniline

Reactions Involving the Secondary Amine Functionality

The nitrogen atom of the secondary amine in 2-Methoxy-N-phenethylaniline serves as a primary site for a variety of chemical modifications, including acylation, sulfonylation, carbamoylation, alkylation, and arylation, as well as participating in cyclization reactions.

Acylation, Sulfonylation, and Carbamoacylation Reactions

Acylation: The secondary amine of 2-Methoxy-N-phenethylaniline can be readily acylated to form the corresponding amide. A typical acylation involves the reaction with an acylating agent such as acetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is a common method for the protection of the amine group or for the synthesis of more complex amide structures. For instance, the N-acetylation of anilines with acetyl chloride can be efficiently carried out in the presence of a base like potassium carbonate and a phase transfer catalyst. derpharmachemica.com

Sulfonylation: The reaction of 2-Methoxy-N-phenethylaniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. This transformation is significant for the introduction of the sulfonyl group, which is a key functional group in many pharmaceutical compounds. The sulfonylation of anilines can often proceed at room temperature, and in some cases, without the need for a solvent. semanticscholar.org

Carbamoacylation: The introduction of a carbamoyl (B1232498) group onto the nitrogen atom can be achieved through various methods, including the reaction with carbamoyl chlorides or isocyanates. These reactions lead to the formation of urea (B33335) derivatives, which are of interest in medicinal chemistry. The carbamoylation of anilines can be achieved through a phosgene-free route using dimethyl carbonate in the presence of a suitable catalyst. epa.gov

| Reaction | Reagent | Product |

| Acylation | Acetyl chloride | N-(2-methoxyphenyl)-N-phenethylacetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-methoxyphenyl)-N-phenethyl-4-methylbenzenesulfonamide |

| Carbamoylation | Phenyl isocyanate | 1-(2-methoxyphenyl)-1-phenethyl-3-phenylurea |

N-Alkylation and N-Arylation Strategies

N-Alkylation: The secondary amine of 2-Methoxy-N-phenethylaniline can undergo N-alkylation with alkyl halides, such as methyl iodide, in the presence of a base to yield the corresponding tertiary amine. nih.govrsc.org This reaction is a fundamental method for the introduction of alkyl groups onto a nitrogen atom. The rate of N-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. The use of phase transfer catalysts can facilitate the N-alkylation of anilines with acetyl chloride. derpharmachemica.com

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst, and the Ullmann condensation, which employs a copper catalyst, are two of the most powerful methods for the formation of C-N bonds. wikipedia.orgmdpi.com These reactions allow for the coupling of 2-Methoxy-N-phenethylaniline with a wide range of aryl halides and pseudohalides. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations.

| Reaction | Reagent | Catalyst/Conditions | Product |

| N-Alkylation | Methyl iodide | Base (e.g., K2CO3) | 2-Methoxy-N-methyl-N-phenethylaniline |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene | Palladium catalyst, base | N-(2-methoxyphenyl)-N,N-diphenethylamine |

| N-Arylation (Ullmann) | Iodobenzene | Copper catalyst, base | N-(2-methoxyphenyl)-N,N-diphenethylamine |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The structure of 2-Methoxy-N-phenethylaniline provides a suitable framework for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, under acidic conditions, derivatives of this compound can undergo cyclization to form acridone (B373769) structures. The synthesis of 2-methoxyacridone can be achieved through an Ullmann condensation followed by cyclization using polyphosphoric acid. sciforum.netresearchgate.net

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The methoxy (B1213986) group on the phenyl ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. The secondary amine group is also an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved using various halogenating agents. The high electron density of the ring facilitates this reaction.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions. The nitration of anilines can be complex due to the basicity of the amino group. researchgate.net

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl or alkyl group, respectively, using an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The presence of the activating methoxy and amino groups enhances the reactivity of the aromatic ring towards these substitutions.

Reactions at the Phenethyl Moiety

The phenethyl group of 2-Methoxy-N-phenethylaniline can also be a site for chemical transformations. The benzylic protons of the ethyl bridge are susceptible to oxidation under certain conditions. Furthermore, the phenyl ring of the phenethyl group can undergo its own electrophilic substitution reactions, although it is less activated than the methoxy-substituted ring. The specific reactions and their outcomes will depend on the reagents and conditions employed.

Oxidative and Reductive Transformations of the Parent Compound

Oxidative Transformations: The secondary amine functionality of 2-Methoxy-N-phenethylaniline can be oxidized to form various products. For example, oxidation with reagents like hydrogen peroxide can lead to the formation of nitrones. researchgate.net The specific product obtained will depend on the oxidant used and the reaction conditions.

Reductive Transformations: The aromatic rings of 2-Methoxy-N-phenethylaniline can be reduced under catalytic hydrogenation conditions, typically using a metal catalyst such as palladium or platinum on a carbon support. This reaction would lead to the formation of the corresponding cyclohexyl derivatives. The specific conditions required for the reduction will depend on the desired degree of saturation.

Design, Synthesis, and Characterization of 2 Methoxy N Phenethylaniline Derivatives and Analogues

Structural Modifications on the Methoxy-Substituted Phenyl Ring

The electronic nature and reactivity of the aniline (B41778) portion of the molecule are largely dictated by the substituents on its phenyl ring. The methoxy (B1213986) group itself is a key feature, but further substitutions can be used to finely modulate the compound's characteristics.

The introduction of additional substituents onto the 2-methoxyphenyl ring significantly alters the electron density distribution and, consequently, the reactivity of the aniline nitrogen and the aromatic ring itself. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role.

Electron-withdrawing groups, such as nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂CH₃), decrease the electron density on the aromatic ring and reduce the nucleophilicity of the nitrogen atom. nih.gov This effect is critical in reactions like aromatic nucleophilic substitution (SNAr), where EWGs stabilize the negatively charged intermediate, thereby increasing the reaction rate. nih.gov For instance, the synthesis of compounds like 5-(ethylsulfonyl)-2-methoxyaniline highlights the use of a strong EWG to create a valuable synthetic intermediate. nih.gov Conversely, electron-donating groups, such as additional alkyl or alkoxy groups, increase the electron density, enhancing the nucleophilicity of the nitrogen and making the ring more susceptible to electrophilic aromatic substitution.

The Hammett constants of various substituents can be used to estimate their electronic influence on the reactivity of the aniline moiety. beilstein-journals.org

| Substituent (X) | General Position | Electronic Effect | Predicted Impact on N Nucleophilicity |

|---|---|---|---|

| -NO₂ | para to -NH | Strongly Electron-Withdrawing | Decreased |

| -CN | para to -NH | Strongly Electron-Withdrawing | Decreased |

| -SO₂R | para to -NH | Strongly Electron-Withdrawing | Decreased |

| -Cl, -Br | meta/para to -NH | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slightly Decreased |

| -CH₃ | meta/para to -NH | Electron-Donating | Increased |

| -OCH₃ | para to -NH | Strongly Electron-Donating (Resonance) | Increased |

The position of the methoxy group on the aniline ring (ortho, meta, or para relative to the amine) is a critical structural factor. In the parent compound, the 2-methoxy (ortho) position creates specific steric and electronic effects. It can influence the conformation of the molecule and potentially participate in intramolecular hydrogen bonding in certain contexts.

Studies on related N-benzyl-dimethoxyphenethylamines (NBOMes) demonstrate that isomeric position significantly affects molecular properties and biological interactions. researchgate.net Differentiating between 2-, 3-, and 4-methoxybenzyl analogues is crucial as they can exhibit distinct pharmacological profiles. researchgate.net For 2-Methoxy-N-phenethylaniline analogues, moving the methoxy group to the 3- (meta) or 4- (para) position would alter the electronic interplay with the amine group. A 4-methoxy group, for example, would exert a stronger electron-donating effect through resonance compared to the 2-methoxy group, thereby increasing the basicity of the nitrogen atom more significantly. Synthesis of these positional isomers, such as 4-methoxy-N-phenylaniline, allows for a systematic exploration of structure-activity relationships. nih.gov

Modifications at the Phenethyl Moiety

The N-phenethyl "tail" of the molecule offers another key site for structural variation. Modifications to this group, including changes to the ethyl side chain and substitutions on its phenyl ring, have been shown to profoundly impact the properties of related molecules. mdpi.comnih.gov

Placing substituents on the phenyl ring of the phenethyl group is a widely used strategy to modulate molecular properties. nih.gov Research on N-phenethyl-substituted opioids has shown that even small changes to this ring can dramatically alter biological activity. mdpi.comnih.govresearchgate.net This concept, where the substituted phenethyl "tail" delivers a specific "message," can be applied to the design of 2-Methoxy-N-phenethylaniline derivatives. nih.govresearchgate.net

Substituents can be chosen to alter steric bulk, lipophilicity, and electronic character. For instance, introducing halogens (F, Cl), electron-donating groups (methyl, methoxy), or electron-withdrawing groups (nitro, trifluoromethyl) can lead to a wide range of analogues with tailored properties. nih.gov

| Substituent | Position | Potential Effect | Reference Analogue Class |

|---|---|---|---|

| -Cl | para | Increases lipophilicity, electron-withdrawing | N-phenethylnorhydromorphone mdpi.comresearchgate.net |

| -CH₃ | para | Increases lipophilicity, electron-donating | N-phenethylnorhydromorphone nih.gov |

| -OCH₃ | para | Increases polarity, electron-donating | N-phenethylnorhydromorphone nih.gov |

| -NO₂ | para | Increases polarity, strongly electron-withdrawing | N-phenethyl-5-phenylmorphan nih.gov |

| -CF₃ | para | Increases lipophilicity, strongly electron-withdrawing | N-phenethylnorhydromorphone nih.gov |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Methoxy N Phenethylaniline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules like 2-Methoxy-N-phenethylaniline. Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. researchgate.netmdpi.com Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed to achieve this level of resolution. researchgate.net

For 2-Methoxy-N-phenethylaniline (C₁₅H₁₇NO), HRMS would confirm its molecular formula by providing an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed information about the molecule's structure through the analysis of its fragmentation patterns. nih.gov

The fragmentation of N-phenethylaniline derivatives is predictable and typically involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is a point of structural weakness. researchgate.netmiamioh.edu For 2-Methoxy-N-phenethylaniline, the most likely fragmentation pathways would involve the cleavage of the C-N bond of the ethyl bridge, leading to the formation of characteristic fragment ions.

Key Fragmentation Pathways:

Formation of a tropylium (B1234903) ion or benzyl (B1604629) cation: Cleavage between the two carbons of the phenethyl group would likely produce a fragment at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), a common fragment for compounds containing a benzyl moiety. youtube.com

Formation of an iminium ion: Cleavage of the bond between the nitrogen and the phenethyl group can lead to the formation of a stabilized iminium ion.

Loss of the methoxy (B1213986) group: Fragmentation can also involve the loss of radicals, such as the methoxy radical (•OCH₃), from the aniline (B41778) ring.

The precise masses of these fragments, as determined by HRMS, are crucial for confirming their elemental composition and, by extension, the structure of the parent molecule.

Table 1: Predicted HRMS Fragmentation Data for 2-Methoxy-N-phenethylaniline

| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | C₁₅H₁₈NO⁺ | 228.1383 | Protonated Molecular Ion |

| C₇H₇⁺ | Tropylium ion | 91.0542 | α-cleavage of phenethyl group |

| C₈H₁₀N⁺ | Iminium ion | 120.0808 | Cleavage of N-phenethyl bond |

| C₁₄H₁₄N⁺ | [M-OCH₃]⁺ | 196.1121 | Loss of methoxy radical |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multi-dimensional techniques are essential for assembling the complete molecular puzzle. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of 2-Methoxy-N-phenethylaniline by revealing through-bond and through-space correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For 2-Methoxy-N-phenethylaniline, COSY would show correlations between the protons of the ethyl bridge (-CH₂-CH₂-) and within the aromatic spin systems of the phenethyl and methoxy-aniline rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. sdsu.edu For instance, the protons of the methoxy group would show a correlation to the methoxy carbon signal (around 55 ppm). mdpi.com

Table 2: Predicted 2D NMR Correlations for 2-Methoxy-N-phenethylaniline

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Aromatic (Aniline ring) | Other aniline protons | Attached aromatic carbons | Other aromatic carbons, Methoxy carbon |

| Aromatic (Phenethyl ring) | Other phenethyl protons | Attached aromatic carbons | Other aromatic carbons, Ethyl carbons |

| -OCH₃ | None | Methoxy carbon (~55 ppm) | C2 of aniline ring |

| N-CH₂- | -CH₂-Ph | Cα | Cβ, C1 of aniline ring, Phenethyl ring carbons |

| -CH₂-Ph | N-CH₂- | Cβ | Cα, Phenethyl ring carbons |

| N-H | N-CH₂- | N/A | Cα, C1 & C2 of aniline ring |

For more complex derivatives or in cases of significant signal overlap, advanced NMR pulse sequences can be employed. Techniques like TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, identifying all protons belonging to a particular ring or chain. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations, which are useful for determining the preferred conformation of the molecule in solution by identifying protons that are physically close to each other, regardless of their bonding pathway.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule by probing its molecular vibrations. sci-hub.stthermofisher.com These techniques are complementary and are excellent for identifying the functional groups present in 2-Methoxy-N-phenethylaniline.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. Polar bonds, such as N-H and C-O, typically produce strong signals.

Raman Spectroscopy: This technique involves the inelastic scattering of laser light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, such as C-C bonds in aromatic rings. researchgate.net

For 2-Methoxy-N-phenethylaniline, key vibrational modes would include:

N-H Stretch: A characteristic band in the FT-IR spectrum around 3300-3400 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic C-O stretching band in the FT-IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). researchgate.netmdpi.com

C-N Stretch: This vibration typically appears in the 1250-1350 cm⁻¹ region.

Subtle shifts in these vibrational frequencies can also provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the N-H group. sci-hub.st

Table 3: Characteristic Vibrational Frequencies for 2-Methoxy-N-phenethylaniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Secondary Amine | 3300 - 3400 | FT-IR |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | FT-IR, Raman |

| C=C Stretch (Aromatic) | Benzene (B151609) Rings | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | Aryl Amine | 1250 - 1350 | FT-IR |

| C-O Stretch (Asymmetric) | Aryl-Alkyl Ether | ~1250 | FT-IR |

| C-O Stretch (Symmetric) | Aryl-Alkyl Ether | ~1040 | FT-IR |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. mdpi.com

For 2-Methoxy-N-phenethylaniline, a crystal structure would confirm the connectivity established by NMR and also provide crucial information on:

Molecular Conformation: The dihedral angles between the two aromatic rings and the conformation of the flexible phenethyl side chain would be precisely determined.

Supramolecular Interactions: It would reveal how individual molecules pack in the crystal, identifying intermolecular forces such as hydrogen bonds (e.g., N-H···π interactions), π-π stacking between the aromatic rings, and van der Waals forces. These interactions govern the physical properties of the solid material.

Data from related structures, such as other substituted anilines or phenethylamines, can provide an estimate of the expected crystallographic parameters. nih.govresearchgate.netmdpi.com

Table 4: Representative Crystallographic Data for a Substituted Aniline Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 8.9 - 18.8 |

| b (Å) | 7.6 - 11.8 |

| c (Å) | 10.0 - 18.7 |

| α (°) | 90 or ~98 |

| β (°) | 90 - 103 |

| γ (°) | 90 or ~106 |

| Volume (ų) | ~1400 - 2100 |

| Z (molecules/unit cell) | 2 or 4 |

Note: These values are illustrative, based on published structures of related compounds nih.govmdpi.com, and represent a plausible range for a molecule of this type.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral analogues are relevant)

While 2-Methoxy-N-phenethylaniline itself is achiral, derivatives bearing a chiral center could exist as enantiomers. For instance, substitution on the ethyl bridge could create a stereocenter. In such cases, chiroptical methods are essential for their characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. rsc.org It is a highly sensitive technique for distinguishing between enantiomers, which are otherwise identical in most spectroscopic analyses (like NMR and MS, unless a chiral auxiliary is used). A chiral analogue of 2-Methoxy-N-phenethylaniline would produce a CD spectrum that is a mirror image of its enantiomer's spectrum. The sign and intensity of the CD signals (known as Cotton effects) are characteristic of the absolute configuration of the chiral molecule and can provide insights into its solution-state conformation. researchgate.net The development of conjugated polymers with chiral side chains, such as those derived from methoxyaniline, has demonstrated the utility of CD in characterizing the helical conformations adopted by these macromolecules. rsc.org

Theoretical and Computational Chemistry Studies of 2 Methoxy N Phenethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles. These methods are invaluable for predicting molecular geometry, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) and Ab Initio methods are powerful tools for elucidating the electronic structure of molecules. DFT methods, such as B3LYP and B3PW91, are often used to calculate the energies, geometrical structures, and vibrational wavenumbers of molecules. dergipark.org.tr For instance, in studies of similar aromatic amines, geometry optimizations are carried out to understand intramolecular interactions, such as hydrogen bonding. nih.gov

Ab Initio methods, like Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation. While computationally more demanding, they offer a high degree of accuracy. For molecules related to 2-Methoxy-N-phenethylaniline, both DFT and Ab Initio methods have been employed to investigate their structural and electronic properties. dntb.gov.ua

The application of these methods to 2-Methoxy-N-phenethylaniline would involve optimizing its molecular geometry to find the most stable conformation. This would provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and potential intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability. researchgate.net

For aromatic compounds similar to 2-Methoxy-N-phenethylaniline, FMO analysis has been used to understand their reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.

Mulliken charge analysis is another important aspect of computational studies, providing information on the charge distribution within the molecule. This helps in identifying electron-rich and electron-deficient regions, which is crucial for understanding electrostatic interactions and reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Nitroaniline | -6.54 | -2.21 | 4.33 |

| 4-Methoxy-2-nitroaniline | -6.12 | -2.34 | 3.78 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-phenethyl group in 2-Methoxy-N-phenethylaniline allows for multiple conformations. Conformational analysis is essential to identify the most stable conformers and understand their relative energies. This can be achieved through systematic scans of dihedral angles using quantum chemical methods.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify preferred orientations and intermolecular interactions in different environments. chapman.edu For a molecule like 2-Methoxy-N-phenethylaniline, MD simulations could reveal how its conformation changes in various solvents, which is crucial for understanding its behavior in solution.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are widely used to predict and interpret spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. longdom.org

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com By comparing the calculated shifts with experimental data, the accuracy of the computed structure can be validated.

Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to better match experimental values. Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions. dntb.gov.ua

| Carbon Atom | Experimental Shift | Calculated Shift |

|---|---|---|

| C=O | 157.78 | 164.00 |

| C=N | 147.68 | 152.40 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and transition states, the feasibility of a proposed reaction pathway can be assessed. mdpi.com Transition state theory can be used to calculate reaction rate coefficients.

For reactions involving aniline derivatives, computational studies have been used to elucidate the mechanisms of substitution and other reactions. rsc.org For 2-Methoxy-N-phenethylaniline, computational methods could be used to study its reactivity in various chemical transformations, such as electrophilic aromatic substitution or N-alkylation. This would involve locating the transition state structures and calculating the activation energies for different possible pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the activity of a molecule based on its structural properties. scialert.net For non-clinical applications, QSAR models can be developed to predict properties such as toxicity, environmental fate, or other chemical activities.

In studies of related compounds, such as 2-methoxy acridones, QSAR models have been used to correlate molecular descriptors with cytotoxic activity. scialert.net These models can identify key structural features that influence the desired activity. For 2-Methoxy-N-phenethylaniline and its derivatives, QSAR could be employed to develop predictive models for various non-clinical endpoints by correlating calculated molecular descriptors with experimentally determined activities.

Applications of 2 Methoxy N Phenethylaniline and Its Derivatives in Non Clinical Research Fields

Catalysis and Ligand Design

A comprehensive search of organometallic and catalysis literature did not yield specific studies detailing the use of 2-Methoxy-N-phenethylaniline as a ligand. The role of aniline (B41778) derivatives in forming transition metal complexes is a well-established area of research. For instance, related compounds like 2-phenoxyaniline have been used to synthesize Schiff base ligands for transition metal complexes nih.gov. Similarly, N-phenyl-N'-[substituted phenyl] thiourea, which shares an aniline substructure, has been utilized to create ligands for transition metal complexes materialsciencejournal.org. However, direct research into the coordination chemistry or catalytic applications of 2-Methoxy-N-phenethylaniline is not apparent.

Role as Ligands in Organometallic Chemistry

There is no specific information available in the surveyed literature regarding the role of 2-Methoxy-N-phenethylaniline as a ligand in organometallic chemistry.

Application in Asymmetric Catalysis (if chiral analogues are involved)

Coordination Chemistry with Transition Metals

General principles of coordination chemistry suggest that the nitrogen atom of the secondary amine and the oxygen atom of the methoxy (B1213986) group in 2-Methoxy-N-phenethylaniline could potentially coordinate with transition metal centers. However, no specific studies detailing the synthesis, characterization, or properties of such coordination complexes could be located.

Precursors for Advanced Materials

The potential of a molecule to serve as a building block for advanced materials is a key area of materials science. While related structures are explored for such purposes, 2-Methoxy-N-phenethylaniline has not been identified as a precursor in the available literature.

Synthesis of Polymers and Functionalized Resins

The synthesis of polymers from aniline derivatives is a known field of research. However, there are no specific reports on the polymerization of 2-Methoxy-N-phenethylaniline or its use in the creation of functionalized resins. Research in related areas includes the use of lignin-derived methoxyterephthalates as co-monomers in the production of polyesters nih.gov.

Building Blocks for Organic Semiconductors and Optoelectronic Materials

The design and synthesis of organic molecules as building blocks for semiconductors and optoelectronic materials is a rapidly advancing field. While some aniline derivatives have been investigated for these applications, there is no available research indicating that 2-Methoxy-N-phenethylaniline has been explored as a precursor for such materials.

Precursors for Dyes and Pigments

Aromatic amines are foundational precursors in the synthesis of a vast array of synthetic dyes, particularly azo dyes. The 2-methoxyaniline moiety within 2-Methoxy-N-phenethylaniline is a key structural element for colorant synthesis. nbinno.com Derivatives of 2-methoxyaniline, such as 2-methoxy-5-nitroaniline, are well-documented starting materials for producing disperse dyes suitable for synthetic fibers like polyester and nylon. orientjchem.orgscialert.netresearchgate.net

The synthesis process typically involves the diazotization of the aromatic amine. In this reaction, the primary amino group of a 2-methoxyaniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5°C) to form a highly reactive diazonium salt. scialert.netimpactfactor.org This intermediate is then subjected to a coupling reaction with an electron-rich aromatic compound, known as a coupler (e.g., derivatives of naphthol, phenol, or aniline), to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color. scialert.netimpactfactor.org

The specific shade and properties of the resulting dye are influenced by the electronic nature of the substituents on both the diazo component and the coupler. researchgate.net The methoxy group, being an electron-donating group, can influence the final color and lightfastness properties of the dye. orientjchem.org For instance, monoazo disperse dyes synthesized from 2-methoxy-5-nitroaniline and various couplers exhibit absorption maxima (λmax) ranging from yellow to orange hues. scialert.net

While direct synthesis from 2-Methoxy-N-phenethylaniline is not extensively documented, its 2-methoxyaniline core makes it a viable candidate for similar diazotization and coupling reactions to produce novel dyes with potentially unique properties conferred by the N-phenethyl substituent.

Table 1: Examples of Azo Dyes Derived from 2-Methoxyaniline Precursors

| Diazo Component | Coupler | Resulting Dye Type | Absorption Maxima (λmax) | Reference |

|---|---|---|---|---|

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Monoazo Disperse Dye | Varies | scialert.net |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Monoazo Disperse Dye | Varies | scialert.net |

| 2-Methoxy-5-nitroaniline | 3-Aminophenol | Monoazo Disperse Dye | Varies | scialert.net |

| 3-Chloroaniline (as coupler) | Diazotized 2-Methoxy-5-nitroaniline | Disazo Disperse Dye | 467 - 620 nm | orientjchem.org |

Intermediates in Complex Organic Synthesis

The diarylamine-like structure of 2-Methoxy-N-phenethylaniline positions it as a valuable intermediate for the synthesis of complex heterocyclic compounds. One of the most significant applications for related diarylamine structures is the synthesis of phenothiazines. dtic.milresearchgate.net Phenothiazine and its derivatives form a class of heterocyclic compounds with a tricyclic structure that is a cornerstone in medicinal chemistry. researchgate.net

The classical method for synthesizing the phenothiazine core is the Bernthsen reaction, which involves the fusion of a diphenylamine with elemental sulfur, often catalyzed by iodine. dtic.mil This reaction creates the central thiazine ring by forming two carbon-sulfur bonds. Following this logic, 2-Methoxy-N-phenethylaniline could serve as a precursor to N-phenethyl-substituted methoxyphenothiazine analogs. Such derivatives are of interest for creating novel molecular scaffolds for further functionalization.

Improved and modified synthesis methods for phenothiazine derivatives have been developed to enhance yields and purity. For example, an efficient synthesis of 2-methoxyphenothiazine starts from resorcinol and aniline, proceeds through methylation, and concludes with a cyclization step to form the heterocyclic core, achieving a total yield as high as 74.2%. researchgate.net Another patented method describes a four-step process to produce 2-methoxyphenothiazine, highlighting its importance as a drug intermediate. google.com

The synthesis of substituted phenothiazines demonstrates the versatility of using functionalized diarylamines as starting materials. dtic.milnih.gov The N-phenethyl group in 2-Methoxy-N-phenethylaniline would be carried through the synthesis, offering a site for further modification or influencing the final properties of the heterocyclic product.

Table 2: Synthetic Approaches Involving Diarylamine-like Intermediates

| Target Compound Class | Key Intermediate(s) | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Phenothiazines | Diphenylamine | Thionation with sulfur (Bernthsen reaction) | Iodine-catalyzed fusion to form the thiazine ring. | dtic.mil |

| 2-Methoxyphenothiazine | Resorcinol, Aniline | Condensation, Methylation, Cyclization | Multi-step synthesis with improved yields using specific catalysts. | researchgate.netgoogle.com |

| Substituted Phenothiazines | Arylamines, Aryl halides/phenols | Condensation, Cyclization with sulfur | Synthesis of asymmetrical and substituted diphenylamines followed by thionation. | dtic.mil |

Development of Analytical Reagents and Probes

The structural motifs present in 2-Methoxy-N-phenethylaniline are relevant to the design and development of specialized analytical reagents and fluorescent probes. The N-(2-methoxy)benzyl group, which is structurally similar to the core of 2-Methoxy-N-phenethylaniline, is a key feature of the "NBOMe" class of phenethylamine derivatives. The analytical characterization of these compounds is a significant topic in forensic and analytical chemistry, relying on techniques like GC-MS and LC-QTOF-MS. nih.govresearchgate.net The fragmentation patterns in mass spectrometry are heavily influenced by the methoxybenzyl portion of the molecule, indicating its importance for unequivocal identification. nih.govresearchgate.net

Furthermore, the methoxy-substituted aniline scaffold is a common component in the design of fluorescent probes. mdpi.com Electron-donating groups, such as the methoxy group, can modulate the photophysical properties of a fluorophore, a principle used to enhance the detection sensitivity of naphthalimide-based probes. researchgate.net The secondary amine in 2-Methoxy-N-phenethylaniline provides a convenient point of attachment for linking this scaffold to other molecular components, such as a fluorophore or a recognition element for a specific analyte.

For example, fluorescent probes for detecting reactive oxygen species or targeting specific cellular organelles like mitochondria or lysosomes often incorporate aromatic amines. mdpi.com The N-phenethyl group could also be functionalized to act as a targeting moiety, directing the probe to a specific location within a biological system. The combination of the electronically active 2-methoxyaniline group and the modifiable N-phenethyl substituent makes derivatives of this compound promising candidates for creating novel, highly specific analytical probes for research applications.

Table 3: Role of Methoxy-Aromatic-Amine Motifs in Analytical Applications

| Application Area | Relevant Compound/Motif | Analytical Technique(s) | Function/Significance | Reference(s) |

|---|---|---|---|---|

| Identification of Psychoactive Substances | N-(2-methoxy)benzyl derivatives of phenethylamines (NBOMe series) | GC-MS, LC-QTOF-MS, NMR, FTIR | The methoxybenzyl group produces characteristic ions, aiding in structural elucidation and identification. | nih.govresearchgate.net |

| Fluorescent Probes | Naphthalimide with 4-methoxy substitution | Fluorescence Spectroscopy | Methoxy group acts as an electron-donating group to enhance probe sensitivity. | researchgate.net |

| Organelle-Targeted Probes | Scaffolds with basic amine groups (e.g., morpholine) | Fluorescence Lifetime Imaging Microscopy | Amine groups can be protonated to target acidic organelles like lysosomes or modified for other targets. | mdpi.com |

Emerging Research Directions and Future Challenges for 2 Methoxy N Phenethylaniline

Development of More Sustainable and Efficient Synthetic Routes

Traditional syntheses of N-alkylanilines often rely on methods that are not environmentally benign, such as the use of alkyl halides. Future research must focus on greener and more atom-economical approaches to synthesize 2-Methoxy-N-phenethylaniline.

Modern catalytic methods offer promising alternatives. One emerging area is the use of photocatalysis. For instance, a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides has been developed to produce a wide range of β-phenethylamine derivatives nih.govacs.orgucla.edu. This mild and modular method avoids stoichiometric heterogeneous reductants and utilizes an inexpensive organic photocatalyst nih.govacs.org. Applying such a strategy, where a phenethylaziridine derivative is coupled with 2-iodoanisole, could provide a novel and efficient route to the target compound.

Other modern strategies for accessing the β-(hetero)arylethylamine motif include innovative cross-coupling reactions and C-H activation techniques, which enhance molecular complexity and practicality researchgate.net. The development of N-pyridinium aziridines as dual electrophiles also presents a modular pathway for the synthesis of diverse β-phenethylamines nih.gov. These advanced catalytic systems represent the frontier for producing 2-Methoxy-N-phenethylaniline and its analogs sustainably.

Table 1: Comparison of Synthetic Approaches for N-Aryl-β-phenethylamines

| Parameter | Traditional Approach (e.g., Reductive Amination) | Emerging Sustainable Approach (e.g., Photocatalytic Cross-Coupling) |

|---|---|---|

| Starting Materials | 2-Methoxyaniline, Phenylacetaldehyde | 2-Iodoanisole, Phenethylaziridine derivative |

| Catalyst/Reagent | Reducing agent (e.g., NaBH₃CN), Acid/Base | Nickel catalyst, Organic photocatalyst nih.gov |

| Reaction Conditions | Often requires harsh reagents, may produce stoichiometric waste | Mild conditions (visible light), avoids harsh reductants acs.org |

| Sustainability | Lower atom economy, potential for hazardous byproducts | Higher atom economy, greener reagents, modularity acs.orgnih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of 2-Methoxy-N-phenethylaniline is governed by the interplay between the electron-rich 2-methoxyphenyl ring, the secondary amine, and the phenethyl group. A significant and underexplored avenue of reactivity for this compound is its use in intramolecular cyclization reactions to form complex heterocyclic scaffolds.

A prime example is the Pictet-Spengler reaction, a classic transformation where a β-arylethylamine condenses with an aldehyde or ketone, followed by acid-catalyzed ring closure to form a tetrahydroisoquinoline wikipedia.orgthermofisher.com. In the case of 2-Methoxy-N-phenethylaniline, the secondary amine would first need to be converted to a primary amine or used in a variation of the reaction. However, a more direct pathway involves its derivatives. For example, if the phenethyl group contained a suitable aromatic ring (like an indole), the existing framework would be a direct precursor for Pictet-Spengler cyclization, which is a cornerstone in the synthesis of alkaloids and other biologically relevant molecules nih.govnih.govarkat-usa.org. The reaction proceeds through an electrophilic iminium ion, which drives the ring closure wikipedia.org. The methoxy (B1213986) group on the aniline (B41778) ring would influence the electronic properties and potentially the regioselectivity of other annulation strategies.

Further research into the oxidative or transition-metal-catalyzed transformations of the secondary amine could unlock pathways to novel carbazoles, phenazines, or other nitrogen-containing polycyclic aromatic systems.

Integration into Advanced Functional Materials

Polyaniline (PANI) is a well-known conducting polymer, but its applications are often limited by poor solubility and processability researchgate.net. Introducing substituents onto the benzene (B151609) ring or the nitrogen atom is a proven strategy to modify its properties researchgate.net. 2-Methoxy-N-phenethylaniline represents a functional monomer that could be polymerized to create a novel PANI derivative with tailored characteristics.

The N-phenethyl group would introduce significant steric bulk, likely disrupting inter-chain packing. This could enhance the solubility of the resulting polymer in common organic solvents, a critical factor for creating thin films for electronic devices rsc.org. The 2-methoxy substituent, being an electron-donating group, would directly influence the electronic properties of the polymer backbone, such as its band gap and conductivity utoronto.ca. Copolymers of N-phenylaniline have been shown to have tunable yield, conductivity, and solubility based on synthesis conditions researchgate.net. Polymers based on N-alkylanilines have been investigated for their electrical and electro-optical properties utoronto.caacs.org. Furthermore, polymers synthesized from aniline derivatives can possess unique optical properties, acting as polymeric auxochromes where the color and electronic absorption depend on the ring substituents nih.gov. The integration of 2-Methoxy-N-phenethylaniline into such polymer systems could lead to new materials for sensors, electrochromic devices, or organic electronics rsc.orguoc.ac.in.

Table 2: Predicted Influence of Substituents on Polyaniline Properties

| Structural Feature | Predicted Effect on Polymer Property | Rationale |

|---|---|---|

| N-phenethyl Group | Increased Solubility | Steric hindrance reduces inter-chain interactions, allowing better solvent penetration researchgate.net. |

| 2-Methoxy Group | Modified Electronic Properties (e.g., Band Gap) | Electron-donating nature alters the electron density of the polymer backbone, affecting HOMO/LUMO levels utoronto.ca. |

| Overall Structure | Enhanced Processability | Improved solubility facilitates the formation of uniform thin films for device fabrication rsc.org. |

| Overall Structure | Novel Optical Properties | Substituents act as auxochromes, shifting UV-Vis absorption and potentially inducing fluorescence nih.gov. |

Synergistic Approaches Combining Experimental and Computational Methods

A modern research program on 2-Methoxy-N-phenethylaniline would greatly benefit from the tight integration of experimental synthesis and computational analysis. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the molecule's behavior and guiding experimental design appleacademicpress.com.

Computational studies can provide insights into the ground-state geometry, electronic structure, and vibrational frequencies of the molecule researchgate.netarabjchem.org. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to oxidation and its electronic absorption properties umn.edunih.gov. Furthermore, calculating the partial atomic charge on the amine nitrogen can help predict its reactivity in reactions like N-acetylation tandfonline.comnih.gov. Molecular electrostatic potential (MEP) maps can visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack researchgate.net. This predictive power can save significant experimental effort by screening potential reactions and derivatives in silico before attempting them in the lab.

Table 3: Application of Computational Methods to 2-Methoxy-N-phenethylaniline

| Computational Parameter | Predicted Property | Experimental Relevance |

|---|---|---|

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Correlates with crystallographic data; provides basis for other calculations researchgate.net. |

| HOMO/LUMO Energies | Ionization potential, electron affinity, electrochemical potentials umn.edu | Guides design of redox-active materials and predicts UV-Vis absorption spectra. |

| Partial Atomic Charges | Reactivity of specific atoms (e.g., amine nitrogen) tandfonline.com | Predicts outcomes of reactions like acylation or alkylation. |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Helps rationalize regioselectivity in aromatic substitution or other reactions researchgate.net. |

Addressing Unexplored Structural Space and Derivatives

The core structure of 2-Methoxy-N-phenethylaniline serves as a versatile scaffold for the creation of a diverse library of new compounds. A key future challenge is the systematic exploration of its unexplored structural space through the synthesis of derivatives with varied functional groups.

Synthetic strategies can be designed to introduce substituents at multiple positions:

On the 2-Methoxyphenyl Ring: Introducing electron-withdrawing or electron-donating groups at the 3-, 4-, 5-, or 6-positions would modulate the electronic properties of the aniline moiety.

On the Phenethyl Ring: Functionalization of the terminal phenyl group would allow for the tuning of properties largely independent of the aniline core's electronics, which could be useful for applications like liquid crystals or polymers where intermolecular interactions are key.

On the Ethyl Bridge: Introducing alkyl or other groups on the ethyl linker would create chiral centers and alter the conformational flexibility of the molecule.

The development of synthetic methods to access these highly functionalized diarylamines and related structures is an active area of research chemrxiv.orgresearchgate.net. Such a library of derivatives would be invaluable for establishing clear structure-property relationships. For example, by systematically varying substituents, one could fine-tune the solubility, melting point, and electronic absorption of the molecule for specific material applications, following principles used in the development of other functional organic molecules researchgate.netmdpi.com.

Q & A

Basic: What are the recommended methods for synthesizing 2-Methoxy-N-phenethylaniline with high purity?

Methodological Answer:

A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-methoxyaniline with phenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is critical to isolate high-purity product . Analytical validation using HPLC (C18 column, UV detection at 254 nm) ensures purity >95% .

Advanced: How can researchers resolve discrepancies in NMR data during structural confirmation?

Methodological Answer:

Discrepancies in - or -NMR spectra often arise from conformational flexibility or solvent effects. Cross-validation with 2D NMR techniques (e.g., HSQC, HMBC) clarifies ambiguous signals . Additionally, computational modeling (e.g., DFT-based chemical shift predictions) can reconcile experimental and theoretical data . For persistent contradictions, crystallographic analysis or comparison to NIST reference spectra (if available) is advised .

Basic: What safety protocols are essential for handling 2-Methoxy-N-phenethylaniline in laboratory settings?

Methodological Answer:

Follow OSHA and REACH guidelines:

- Respiratory protection : Use NIOSH-certified respirators in poorly ventilated areas .

- Skin/eye protection : Wear nitrile gloves and chemical safety goggles to prevent contact .

- Decontamination : Immediately wash exposed skin with pH-neutral soap and rinse eyes for 15 minutes using emergency eyewash stations .

Advanced: How does the electronic environment of 2-Methoxy-N-phenethylaniline influence its reactivity in cross-coupling reactions?

Methodological Answer:

The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the phenethyl group may limit regioselectivity. Computational studies (e.g., Fukui function analysis) predict reactive sites, while experimental optimization (e.g., varying Pd catalyst loading or ligand systems) improves yields . Contrasting reactivity under microwave vs. thermal conditions should also be explored .

Basic: What analytical techniques are recommended for quantifying 2-Methoxy-N-phenethylaniline in complex mixtures?

Methodological Answer:

- HPLC-MS : Use a reverse-phase C18 column with ESI-MS in positive ion mode for high sensitivity (LOD ~0.1 ppm) .

- GC-FID : Suitable for volatile derivatives; derivatize with BSTFA to enhance volatility .

- UV-Vis Spectroscopy : Calibrate at λmax ~280 nm (methoxy-aromatic transition) with a reference standard .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC analysis (5–10°C/min ramp under N₂) to identify decomposition thresholds .

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C, monitoring degradation via HPLC at 24/48/72-hour intervals .

- Light Sensitivity : Conduct accelerated photodegradation studies using a solar simulator (ASTM G155) .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:

Inconsistent bioactivity may stem from impurities or assay variability. Implement:

- Batch Reproducibility Testing : Compare multiple synthetic batches using LC-HRMS to rule out impurity effects .

- Orthogonal Assays : Validate receptor-binding data with SPR (surface plasmon resonance) and cell-based assays (e.g., cAMP inhibition) .

- Meta-Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .

Basic: What are the best practices for long-term storage of 2-Methoxy-N-phenethylaniline?

Methodological Answer:

Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent oxidation. Monitor moisture content with Karl Fischer titration; add molecular sieves (3Å) if H₂O >50 ppm . For solution-phase storage, use anhydrous DMSO or DMF to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.